2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid
Description
2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .
Properties
IUPAC Name |
2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(7-9-1-2-9)13-5-3-10(4-6-13)8-12(15)16/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNOSRHFEZXHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid generally follows these key steps:
- Starting material: Piperidine or a suitably substituted piperidine derivative.
- Acylation: Introduction of the 2-cyclopropylacetyl group at the nitrogen atom of the piperidine ring.
- Functionalization at the 4-position: Installation of the acetic acid moiety, often through alkylation with a haloacetate derivative followed by hydrolysis.
- Purification: Isolation of the target compound using standard organic purification techniques such as recrystallization or chromatography.
Detailed Preparation Method
A typical preparation method, adapted from patent literature and related synthetic protocols, is as follows:
Research Findings and Optimization
- The acylation step is critical and benefits from the use of a non-nucleophilic base such as potassium carbonate to neutralize byproducts and promote clean conversion.
- Alkylation at the 4-position of the piperidine ring can be challenging due to potential side reactions; using haloacetate esters under controlled temperature and inert atmosphere improves selectivity and yield.
- Hydrolysis of the ester to the acid is generally straightforward but requires careful control to preserve the integrity of the cyclopropyl group, which is sensitive to harsh conditions.
- Reductive amination methods, as described in related piperidine derivative syntheses, can also be employed for introducing substituents on the piperidine ring, but for the specific acetic acid derivative, alkylation followed by hydrolysis is preferred.
Analytical Data Supporting Preparation
Typical characterization data for the compound include:
| Analysis Method | Observed Data | Interpretation |
|---|---|---|
| 1H NMR (500 MHz, CD3OD) | Signals corresponding to piperidine protons, cyclopropyl ring protons, and acetic acid methylene protons | Confirms substitution pattern and integrity of cyclopropylacetyl and acetic acid groups |
| LCMS (ESI+) | Molecular ion peak consistent with molecular weight of this compound | Confirms molecular formula and purity |
| IR Spectroscopy | Characteristic carbonyl stretching bands (~1700 cm^-1) for amide and acid groups | Confirms presence of acyl and acid functionalities |
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Remarks |
|---|---|---|
| Acylation reagent | 2-cyclopropylacetyl chloride | Freshly prepared or commercially available |
| Base for acylation | Potassium carbonate | Mild, non-nucleophilic |
| Solvent for acylation | Dichloromethane or similar | Anhydrous conditions preferred |
| Alkylation agent | Ethyl bromoacetate or 2-bromoacetic acid ester | High purity required |
| Base for alkylation | Potassium carbonate or cesium carbonate | Enhances alkylation efficiency |
| Hydrolysis conditions | Aqueous NaOH, 40-60°C | Controlled to avoid ring opening |
| Purification | Recrystallization from suitable solvent or chromatography | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Piperidin-4-yl)phenyl)acetic acid: Another piperidine derivative with similar applications in drug design.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development for targeted protein degradation.
Uniqueness
2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid is unique due to its cyclopropylacetyl group, which imparts specific chemical properties and biological activities. This makes it a valuable compound in the development of new pharmaceuticals and materials .
Biological Activity
2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropylacetyl group, which is crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : Inhibitors of GSK-3β have been linked to neuroprotective effects and modulation of various signaling pathways involved in cellular metabolism and proliferation. Studies indicate that structural modifications can enhance the potency and metabolic stability of related compounds .
- Metabotropic Glutamate Receptors (mGluRs) : The compound may also influence glutamate signaling, which is significant in neurological disorders. Positive allosteric modulators of mGluRs have shown efficacy in preclinical models for conditions such as schizophrenia and anxiety .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
| Activity | IC50 Value (nM) | Target | Reference |
|---|---|---|---|
| GSK-3β Inhibition | 480 | GSK-3β | |
| mGluR2 Modulation | 20 | mGluR2 | |
| Cytotoxicity (Cell Lines) | Minimal | Various Cancer Cell Lines |
Case Studies
- Neuroprotective Effects : A study evaluating the neuroprotective properties of related compounds highlighted the role of GSK-3β inhibition in preventing neuronal apoptosis. The compound's ability to modulate this pathway suggests potential applications in neurodegenerative diseases .
- Psychiatric Disorders : Research into mGluR modulation has demonstrated that compounds similar to this compound can reduce hyperactivity in animal models of anxiety and depression. The efficacy observed in these models supports further investigation into its therapeutic potential for psychiatric conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid, and how can reaction intermediates be optimized?
- Methodological Answer : Synthesis typically involves coupling cyclopropaneacetic acid derivatives with piperidine scaffolds. For example, analogous compounds (e.g., piperidin-4-ylacetic acid derivatives) are synthesized via nucleophilic substitution or amidation reactions, followed by purification using column chromatography and recrystallization . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature to enhance intermediate stability. Reaction progress should be monitored via TLC or HPLC .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying piperidine ring conformation and cyclopropaneacetyl group placement. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for research-grade material) . Infrared (IR) spectroscopy can validate carbonyl and carboxylic acid functional groups .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous piperidine derivatives:
- Use PPE (gloves, goggles, lab coats) to avoid dermal/oral exposure (Category 4 acute toxicity per EU-GHS) .
- Work in a fume hood due to potential inhalation hazards. Emergency protocols include rinsing exposed areas with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or MS fragmentation)?
- Methodological Answer : Contradictions may arise from conformational flexibility (e.g., piperidine ring chair-flipping) or impurities. Strategies include:
- Variable-temperature NMR to assess dynamic effects .
- High-resolution MS (HRMS) to distinguish isotopic patterns from adducts .
- X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation, as demonstrated for structurally similar compounds .
Q. What computational approaches are effective for optimizing reaction conditions or predicting physicochemical properties?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways and transition states. Institutions like ICReDD integrate these with machine learning to narrow experimental parameters (e.g., solvent selection, catalyst loading) . For solubility prediction, use tools like COSMO-RS, validated against experimental logP values (e.g., -0.194 for related carboxylic acids) .
Q. What strategies enable selective functionalization of the piperidine ring or cyclopropane moiety?
- Methodological Answer :
- Piperidine : Protect the carboxylic acid group with tert-butyl esters to direct substitutions (e.g., N-acylation or alkylation) .
- Cyclopropane : Use transition-metal catalysts (e.g., Pd) for cross-coupling without ring opening . Steric hindrance from the cyclopropane group may require bulkier ligands for regioselectivity .
Q. How can stability issues (e.g., hydrolysis of the acetyl group) be mitigated during long-term storage?
- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in anhydrous DMSO or ethanol. Periodic HPLC analysis detects degradation products, while lyophilization enhances shelf life .
Key Notes for Experimental Design
- Synthesis : Prioritize anhydrous conditions for acylation steps to avoid side reactions .
- Characterization : Cross-validate spectral data with PubChem entries for analogous structures .
- Safety : Include toxicity screenings (e.g., Ames test) if exploring biological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
